

Experimental protocols for creating obafluorin analogues through mutasynthesis

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Application Notes and Protocols for Mutasynthesis of Obafluorin Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the generation of novel **obafluorin** analogues using mutasynthesis. This technique leverages the substrate promiscuity of the **obafluorin** biosynthetic machinery in a genetically engineered strain of Pseudomonas fluorescens.

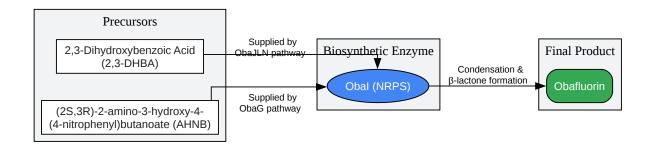
Introduction to Obafluorin and Mutasynthesis

Obafluorin, produced by Pseudomonas fluorescens, is a broad-spectrum antibiotic characterized by a structurally unique and reactive β -lactone ring.[1][2][3] Its biosynthesis is carried out by a non-ribosomal peptide synthetase (NRPS) assembly line.[2][4] Mutasynthesis is a powerful technique that combines genetic engineering and precursor-directed biosynthesis to create novel natural product analogues.[5] The process involves deleting a gene responsible for the biosynthesis of a specific precursor and then supplying the mutant strain with synthetic analogues of that precursor.[5] The bacterial biosynthetic pathway may then incorporate these analogues to produce new chemical entities.[5]

Obafluorin Biosynthetic Pathway



The biosynthesis of **obafluorin** (1) in P. fluorescens is catalyzed by the NRPS enzyme Obal.[2] [6] This enzyme facilitates the condensation of two key precursors: 2,3-dihydroxybenzoic acid (2,3-DHBA) and the nonproteinogenic amino acid (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate (AHNB).[6] The final step involves the formation of the characteristic β -lactone ring.[2] The genes responsible for the synthesis of the 2,3-DHBA precursor have been identified, and the deletion of the obaL gene abolishes **obafluorin** production.[6]



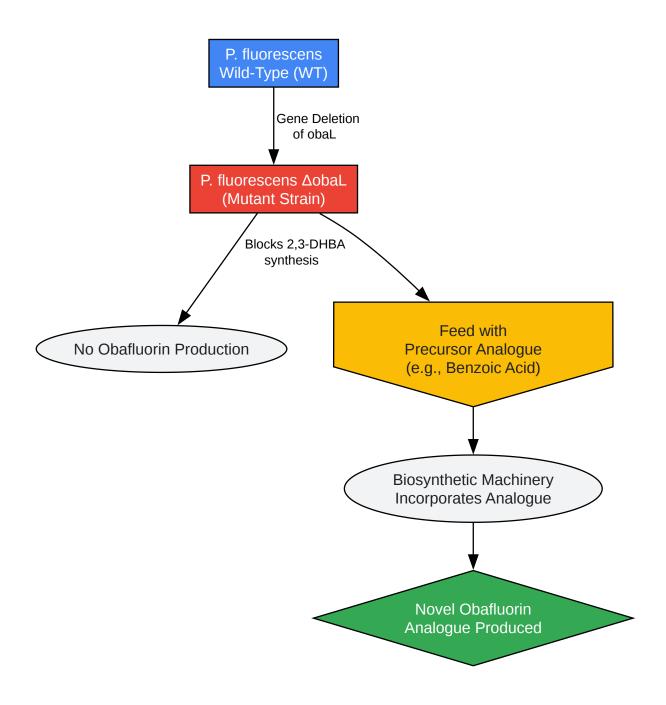
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Caption: The native biosynthetic pathway of **obafluorin** in P. fluorescens.

Mutasynthesis Strategy for Obafluorin Analogues

The strategy for generating **obafluorin** analogues involves using a P. fluorescens ΔobaL mutant strain.[6][7] This strain is incapable of producing the endogenous 2,3-DHBA precursor. By supplementing the culture medium with structural analogues of 2,3-DHBA, such as 2-hydroxybenzoic acid (2-HBA), 3-hydroxybenzoic acid (3-HBA), or benzoic acid (BA), the Obal NRPS can incorporate these alternative precursors to generate novel **obafluorin** congeners.[6]





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Caption: Workflow for the mutasynthesis of novel obafluorin analogues.

Quantitative Data on Analogue Production

The following table summarizes the production yields for **obafluorin** and several analogues generated through mutasynthesis in P. fluorescens Δ obaL cultures.[8]



| Compound | Precursor Fed | Avg. Titre (mg/L) | Total Yield (mg) from specified culture volume | Culture Volume (L) |
|-------------------------|---------------|----------------------|---|-----------------------|
| Obafluorin (1) | 2,3-DHBA | 20.4 | 1467.8 | 72 |
| 2-HBA-obafluorin (2) | 2-HBA | 13.6 | 326.7 | 24 |
| 3-HBA-obafluorin | 3-НВА | 7.6 | 181.9 | 24 |
| BA-obafluorin (4) | Benzoic Acid | 12.4 | 396.9 | 32 |

Data adapted from reference[8]. Yields are based on the specified total culture volumes processed.

Detailed Experimental Protocols Protocol 1: Culture and Fermentation for Analogue Production

This protocol describes the cultivation of the P. fluorescens Δ obaL mutant and feeding of precursor analogues for the production of novel compounds.

Materials:

- Pseudomonas fluorescens ATCC 39502 ΔobaL strain
- Oatmeal Production Medium (OPM) or a similar suitable production medium
- Precursor analogues (e.g., 2-hydroxybenzoic acid, 3-hydroxybenzoic acid, benzoic acid)
- Dimethyl sulfoxide (DMSO)
- Sterile baffled flasks (e.g., 2 L)
- Shaking incubator



Procedure:

- Prepare Precursor Stock Solutions: Prepare 100 mM stock solutions of each precursor analogue by dissolving the compound in DMSO.[8] Sterilize through a 0.22 μm filter.
- Prepare Starter Culture: Inoculate 50 mL of production medium in a 250 mL flask with a single colony of P. fluorescens ΔobaL. Incubate at 25°C with shaking at 300 rpm for 24 hours.[8]
- Inoculate Production Cultures: Inoculate 500 mL of OPM in 2 L baffled flasks with 5 mL of the starter culture.[8]
- Feed Precursor Analogues: To each 500 mL production culture, add the appropriate volume of the 100 mM precursor stock solution to achieve the desired final concentration (e.g., 1 mM).
- Fermentation: Incubate the production cultures at 25°C with vigorous shaking (250 rpm) for an appropriate production period, typically 14-24 hours.[8] Monitor production periodically by taking small aliquots for analysis.

Protocol 2: Extraction of Obafluorin Analogues

This protocol details the solvent-based extraction of the produced analogues from the culture broth.

Materials:

- Fermentation culture broth
- Ethyl acetate (EtOAc)
- Separatory funnel
- Rotary evaporator

Procedure:



- Solvent Extraction: Following incubation, transfer the entire culture broth to a separatory funnel. Add an equal volume of ethyl acetate.[8]
- Mix and Separate: Shake the funnel vigorously for 5-10 minutes to ensure thorough mixing.
 Allow the layers to separate.
- Collect Organic Phase: Collect the upper ethyl acetate layer, which contains the obafluorin analogues.
- Repeat Extraction (Optional): For improved yield, the aqueous layer can be re-extracted with another volume of ethyl acetate.
- Concentrate the Extract: Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Analysis and Purification

This protocol outlines the analytical confirmation and purification of the novel analogues from the crude extract.

Materials:

- Crude extract
- Acetonitrile (ACN)
- Methanol (MeOH)
- Formic acid (FA)
- High-Performance Liquid Chromatography (HPLC) system with a C18 column
- Liquid Chromatography-Mass Spectrometry (LC-MS) system
- Flash chromatography system or preparative HPLC for purification

Procedure:



- Sample Preparation: Re-dissolve the dried crude extract in a small volume of acetonitrile or methanol for analysis.[8]
- HPLC Analysis:
 - Inject the re-dissolved sample onto an HPLC system equipped with a C18 column.
 - Use a suitable gradient of water (with 0.1% FA) and acetonitrile (with 0.1% FA) to separate the compounds.
 - Monitor the elution profile using a UV detector at 270 nm.[8]
 - Compare the chromatogram to a control culture (unfed ΔobaL mutant) to identify new peaks corresponding to the **obafluorin** analogues. Known retention times for some analogues have been reported.[8]
- LC-MS Confirmation:
 - Analyze the sample using an LC-MS system to confirm the identity of the new peaks.
 - Determine the mass-to-charge ratio (m/z) of the produced compounds and compare it to the expected theoretical mass of the novel analogue.
- Purification:
 - Purify the target compounds from the crude extract using flash chromatography and/or preparative HPLC.[8]
 - Collect fractions corresponding to the desired analogue peak and confirm purity by analytical HPLC.
 - Combine pure fractions and remove the solvent to yield the purified **obafluorin** analogue.

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